4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

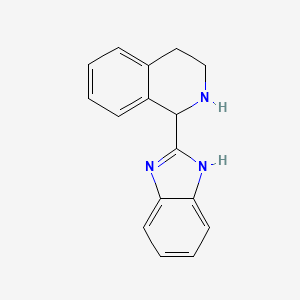

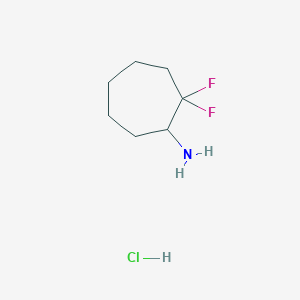

“4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride” is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation . Its molecular formula is C11H17Cl3N2 and it has a molecular weight of 283.625 Da .

Synthesis Analysis

The synthesis of 4-aryl piperidines like “4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride” often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride” is characterized by a 4-aryl piperidine core . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride” include a molecular weight of 283.63 and a molecular formula of C11H17Cl3N2 . Other specificAplicaciones Científicas De Investigación

Drug Design and Synthesis

Piperidine derivatives, such as “4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, this compound could be used in the design and synthesis of new drugs.

Inhibition of Protein Kinase B (PKB)

The compound could be used in the development of inhibitors for Protein Kinase B (PKB), an important component of intracellular signaling pathways regulating growth and survival . Unregulated signaling in the PKB pathway is a common molecular pathology in many human cancers , making PKB an attractive target for cancer therapy.

Development of ATP-competitive Inhibitors

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This suggests that “4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride” could potentially be used in the development of ATP-competitive inhibitors.

Synthesis of Spirochromanones

The compound could potentially be used in the synthesis of spirochromanones , a class of organic compounds that have been studied for their potential medicinal properties.

Biological and Pharmacological Activity Studies

Piperidine derivatives are often used in studies investigating biological and pharmacological activity . “4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride” could be used in such studies to understand its effects and potential applications.

Development of Orally Bioavailable Inhibitors

The compound could be used in the development of orally bioavailable inhibitors of PKB . These inhibitors could potentially be used in the treatment of diseases where PKB signaling is deregulated, such as in certain types of cancer .

Propiedades

IUPAC Name |

4-(2-chlorophenyl)piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMCKLOJUPSPQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2Cl)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2728432.png)

![N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2728433.png)

![3-Fluoro-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2728436.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2728437.png)

![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2728440.png)

![1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2728446.png)

![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2728448.png)

![2-(benzo[d]isoxazol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2728449.png)